(1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride
CAS No.: 1228880-30-5
Cat. No.: VC0173612
Molecular Formula: C11H15ClFN
Molecular Weight: 215.696
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228880-30-5 |
|---|---|
| Molecular Formula | C11H15ClFN |
| Molecular Weight | 215.696 |
| IUPAC Name | [1-(3-fluorophenyl)cyclobutyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H |
| Standard InChI Key | YUQRPATZUVPEHE-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(CN)C2=CC(=CC=C2)F.Cl |
Introduction
(1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the CAS number 1228880-30-5. It is primarily used in research settings due to its unique structural features, which include a cyclobutane ring substituted with a 3-fluorophenyl group and an amine functional group. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological and chemical applications .
Storage and Handling
-
Storage Conditions: Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month to maintain stability .
-
Shipping Conditions: Typically shipped with blue ice for evaluation samples, while larger quantities can be shipped at room temperature or with blue ice upon request .
Synthesis and Chemical Reactivity
The synthesis of (1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride can be approached through various multi-step organic reactions. The compound's chemical reactivity primarily involves nucleophilic substitutions and potential electrophilic aromatic substitutions due to the presence of the fluorophenyl moiety. The amine group can participate in various reactions, including modifications for further biological testing or synthesis of derivatives.
Biological Activity and Potential Applications
Research into the biological activity of (1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride is ongoing, focusing on its mechanisms of action and therapeutic potential. Compounds with similar structures have shown various pharmacological effects, suggesting potential applications in medicinal chemistry.
Interaction Studies
These studies aim to understand how the compound interacts with biological targets, which is crucial for establishing its potential as a therapeutic agent.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1-(4-Fluorophenyl)cyclobutyl)methanamine | Similar cyclobutane structure but different phenyl substitution | Different pharmacological profiles |
| 3-Fluorophenethylamine | Contains a phenethylamine structure | Known for strong antidepressant effects |
| Cyclobutylmethanamine | Lacks fluorination; simpler structure | May have different reactivity patterns |
The uniqueness of (1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride lies in its specific combination of structural features, which may confer distinct biological activities compared to these similar compounds.
Research and Development
While specific biological activities and therapeutic applications of (1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride are still under investigation, its structural features suggest potential for further exploration in medicinal chemistry. The compound is primarily utilized in scientific research, and its interactions with biological targets are being studied to understand its mechanisms of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume